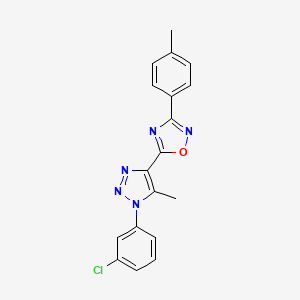
5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H14ClN5O and its molecular weight is 351.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H14ClN5O, with a molecular weight of approximately 305.75 g/mol. The structure features a triazole and oxadiazole moiety, which are known for their pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClN5O |
| Molecular Weight | 305.75 g/mol |
| IUPAC Name | This compound |
| CAS Number | [insert CAS number] |
| Appearance | Powder |
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole and oxadiazole rings exhibit significant anticancer properties. For instance, a study reported that similar triazole derivatives showed promising activity against various cancer cell lines, including MCF-7 and MDA-MB231, with IC50 values indicating effective inhibition of cell proliferation .
Case Study: Compound Efficacy
A related compound with a similar structure was tested against breast cancer cell lines. The results indicated an IC50 value of 27.66 μM against MDA-MB231 cells and 4.93 μM against MCF-7 cells . Such findings suggest that the triazole and oxadiazole functionalities may enhance anticancer activity.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Research indicates that derivatives of triazoles can inhibit the growth of various pathogens, including fungi and bacteria. The presence of the chlorophenyl moiety may contribute to enhanced antimicrobial efficacy .
The proposed mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors in cancer cells or pathogens. For example, docking studies have shown that these compounds can bind to active sites on target proteins, disrupting their function and leading to cell death .
In Vitro Studies
In vitro studies have been crucial in evaluating the biological activity of this compound. For example:
- Cell Viability Assays : These assays measure the effect of the compound on cell survival in cancer cell lines.
- Enzyme Inhibition Tests : These tests assess the ability of the compound to inhibit specific enzymes linked to disease progression.
In Vivo Studies
Although in vitro studies provide initial insights, in vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy in living organisms. Future research should focus on animal models to evaluate the safety and effectiveness of this compound in treating diseases.
属性
IUPAC Name |
5-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-11-6-8-13(9-7-11)17-20-18(25-22-17)16-12(2)24(23-21-16)15-5-3-4-14(19)10-15/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCRMXMQFHIXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













